1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine
Description
1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine is a complex heterocyclic compound. It features a unique structure that combines a triazolopyrimidine moiety with a piperidine ring and a thienopyridine system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
5-[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6S/c1-13-10-17(24-18(21-13)19-12-20-24)22-6-2-15(3-7-22)23-8-4-16-14(11-23)5-9-25-16/h5,9-10,12,15H,2-4,6-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTCCKHVLBEBHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCC(CC3)N4CCC5=C(C4)C=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine typically involves multi-step reactions. One common approach is the microwave-mediated, catalyst-free synthesis of triazolopyrimidine derivatives from enaminonitriles and benzohydrazides . This method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time with good-to-excellent yields .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar microwave irradiation techniques. The process is eco-friendly, additive-free, and demonstrates good functional group tolerance, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique biological activities.
Scientific Research Applications
1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine involves its interaction with specific molecular targets and pathways. It acts by binding to certain enzymes or receptors, inhibiting their activity, and thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 5-Methyl-S-triazolo(1,5-a)pyrimidin-7-ol
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
Uniqueness
Compared to similar compounds, 1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine stands out due to its unique combination of structural features, which may confer distinct biological activities and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
